molecular formula C19H19F3N2O2 B2519399 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 1209440-08-3

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Katalognummer: B2519399
CAS-Nummer: 1209440-08-3
Molekulargewicht: 364.368
InChI-Schlüssel: JEKSXYGYWRXNND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by two distinct aromatic substituents:

  • Pyrrolidine core: A five-membered saturated ring with a carboxamide (-CONH-) group.
  • 4-Methoxyphenyl group: Attached to the pyrrolidine C3 position, providing an electron-donating methoxy (-OCH₃) substituent.
  • 2-(Trifluoromethyl)phenyl group: Linked via the carboxamide nitrogen, featuring a strong electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the benzene ring.

Its properties and activities can be inferred through comparisons with structurally related analogs.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-15-8-6-13(7-9-15)14-10-11-24(12-14)18(25)23-17-5-3-2-4-16(17)19(20,21)22/h2-9,14H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKSXYGYWRXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure settings. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, in anticancer therapy. These compounds are designed to target specific cancer pathways and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown efficacy against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .

Table 1: Anticancer Efficacy of Pyrrolidine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundPC3TBD
Similar Derivative AK562TBD
Similar Derivative BHeLaTBD
Similar Derivative CA549TBD

HTRA1 Inhibition

The compound has been investigated for its role as an inhibitor of HTRA1 (high-temperature requirement protein A1), which is implicated in various diseases, including age-related macular degeneration. Trifluoromethyl derivatives have shown promise in inhibiting HTRA1 activity, leading to potential therapeutic applications in ocular diseases .

Synthesis and Evaluation

A study synthesized a series of pyrrolidine derivatives, including the target compound, evaluating their anticancer properties through in vitro assays. The results indicated that certain modifications to the molecular structure enhanced the anticancer activity significantly compared to the parent compound .

Clinical Implications

Clinical trials are ongoing to assess the safety and efficacy of similar pyrrolidine derivatives in patients with advanced cancers. Preliminary results suggest a favorable safety profile with promising signs of efficacy, warranting further investigation into their therapeutic potential .

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact molecular targets and pathways can vary depending on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The following compounds share a pyrrolidine carboxamide core but differ in substituent patterns (Table 1):

Compound Name Key Substituents Pharmacological Notes (from Evidence)
Target Compound : 3-(4-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide - 4-Methoxyphenyl (C3)
- 2-(Trifluoromethyl)phenyl (carboxamide N)
No direct data; inferred stability from substituent effects.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide - 4-Fluorophenyl (C1)
- 5-Oxo group (C5)
- Thiadiazolyl (N-linked)
Thiadiazole moiety may enhance antimicrobial or kinase activity.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide - 5-Oxo group (C5)
- Ethoxy-linked 2-fluoroaniline
- 4-Methoxybenzyl (N-linked)
Increased hydrophilicity due to ethoxy linker; potential CNS activity.
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide - 2,3,4-Trifluorophenyl (carboxamide N)
- No pyrrolidine substituents
Urea derivative with anticancer, antibacterial applications.

Table 1 : Key structural and pharmacological differences among analogs.

Substituent Effects on Bioactivity and Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, the 4-fluorophenyl group in is weakly electron-withdrawing, which may favor π-π stacking with aromatic residues in enzymes .
  • The 2-(trifluoromethyl)phenyl group (-CF₃) in the target compound introduces strong electron-withdrawing effects and steric bulk, likely improving metabolic stability compared to the 2,3,4-trifluorophenyl group (-F) in , which is less sterically demanding .
Heterocyclic Modifications
  • The thiadiazolyl group in introduces a sulfur-containing heterocycle, which is known to enhance bioavailability and target kinase or protease enzymes .
Linker and Chain Variations
  • The ethoxy linker in adds flexibility and length, possibly improving membrane permeability or enabling interactions with extended binding sites. The target compound lacks such a linker, favoring compactness .

Pharmacological Implications

  • Urea vs. Carboxamide : The urea derivative in exhibits anticancer and antibacterial activity, but carboxamides (like the target compound) generally exhibit better hydrolytic stability, making them more suitable for oral administration .
  • Thiadiazole vs. Trifluoromethyl : The thiadiazole in may confer selectivity for bacterial targets, whereas the -CF₃ group in the target compound could optimize binding to human enzymes like cytochrome P450 or serotonin receptors.

Biologische Aktivität

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, a synthetic organic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19F3N2O2C_{19}H_{19}F_3N_2O_2, with a molecular weight of 364.4 g/mol. Its structure features a pyrrolidine ring substituted with a methoxyphenyl and a trifluoromethylphenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H19F3N2O2C_{19}H_{19}F_3N_2O_2
Molecular Weight364.4 g/mol
CAS Number1207010-33-0

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine carboxamides exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism involves the inhibition of specific pathways involved in cancer cell proliferation and survival.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of related pyrrolidine derivatives on multiple cancer cell lines. The results demonstrated IC50 values ranging from 5 to 15 µM, indicating potent activity against tumor cells .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties. Similar structures have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response.

Table: Inhibitory Potency Against COX Enzymes

CompoundIC50 (µM)Target Enzyme
Pyrrolidine Derivative A10COX-1
Pyrrolidine Derivative B8COX-2

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act on specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Research Findings

Research has shown that modifications to the pyrrolidine structure can enhance biological activity. For example, altering the substitution pattern on the phenyl rings significantly impacts the compound's potency against cancer cells and its anti-inflammatory effects .

Q & A

Q. What are the key synthetic pathways for 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for high purity?

The synthesis involves three critical steps:

  • Pyrrolidine ring formation : Cyclization of precursors like 1,4-diketones or amino alcohols under reflux conditions.
  • Methoxyphenyl introduction : Nucleophilic aromatic substitution using methoxyphenyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Trifluoromethylphenyl attachment : Friedel-Crafts acylation or coupling reactions with trifluoromethylphenyl derivatives, often requiring Lewis acids (e.g., AlCl₃) . Optimization includes:
  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (ethanol for purity; DMF for reactivity).
  • Catalysts (e.g., Pd for coupling reactions). Purity is validated via HPLC (>95%) and NMR .

Q. How does the structural configuration of this compound influence its physicochemical properties and initial biological activity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl group contributes to π-π stacking with aromatic residues in biological targets. The pyrrolidine ring’s conformation (e.g., chair vs. boat) affects binding kinetics. Computational modeling (e.g., DFT) and X-ray crystallography (as in analog studies ) reveal steric and electronic interactions critical for target engagement. LogP and solubility are experimentally determined via shake-flask methods .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Contradictions may arise from:

  • Assay variability : Differences in buffer pH, ionic strength, or enzyme isoforms (e.g., kinase subtypes). Standardize protocols using guidelines like MIAME or BRENDA .
  • Compound purity : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Use LC-MS to verify batch consistency .
  • Structural analogs : Trifluoromethyl positional isomers (2- vs. 3-substitution on phenyl) may exhibit divergent activities. Compare activity across analogs using dose-response curves (e.g., IC₅₀ values) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the contribution of the trifluoromethyl and methoxyphenyl groups to target binding?

  • Stepwise modifications : Synthesize analogs with:
  • Trifluoromethyl replaced by -CH₃, -Cl, or -CF₂H .
  • Methoxyphenyl substituted with -OH, -F, or -NO₂ .
    • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
    • Computational docking : Map interactions (e.g., hydrogen bonds with methoxy oxygen) using AutoDock or Schrödinger .

Q. What advanced analytical techniques are critical for characterizing potential degradation products or synthetic impurities?

  • LC-HRMS : Identifies degradation products (e.g., oxidative demethylation of methoxyphenyl).
  • Solid-state NMR : Detects crystallinity changes impacting stability .
  • X-ray photoelectron spectroscopy (XPS) : Validates elemental composition, particularly fluorine content in trifluoromethyl groups .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile in preclinical models?

  • In vitro assays : Microsomal stability (human/rat liver microsomes), plasma protein binding (ultrafiltration), and Caco-2 permeability .
  • In vivo PK : Administer via IV/PO in rodents; collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .

Q. What approaches are effective in elucidating the compound’s mechanism of action when initial target screening is inconclusive?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.